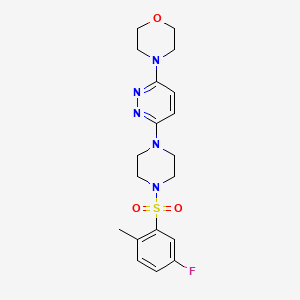

4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Description

Properties

IUPAC Name |

4-[6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O3S/c1-15-2-3-16(20)14-17(15)29(26,27)25-8-6-23(7-9-25)18-4-5-19(22-21-18)24-10-12-28-13-11-24/h2-5,14H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHVMKOEGQPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyridazine core and a sulfonamide functional group, suggest a variety of biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The compound features several key functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 1219906-96-3 |

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic activity. For instance, derivatives containing piperazine and piperidine moieties have shown inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby aiding in blood glucose regulation .

Anticancer Potential

The structural similarities of this compound to known anticancer agents suggest its potential in cancer therapy. Preliminary studies indicate that it may inhibit key signaling pathways involved in tumor growth and proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The morpholine ring may facilitate binding to various receptors, influencing downstream signaling cascades.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

-

Study on Antidiabetic Effects :

- Objective : To evaluate the α-glucosidase inhibitory activity of piperazine derivatives.

- Findings : Compounds with similar structures exhibited significant inhibition, suggesting potential for managing type 2 diabetes.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Results : The compound showed promising results in reducing cell viability, indicating its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include nucleophilic substitutions and coupling reactions involving the sulfonamide and piperazine components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, including pyridazine/thienopyrimidine cores, morpholine/piperazine substituents, and sulfonyl linkages:

Table 1: Comparative Analysis of Key Compounds

Key Structural Differences and Implications

- Core Heterocycle: The pyridazine core in the target compound and ’s analogue offers distinct electronic properties compared to thienopyrimidine () or pyridazinone () cores. Pyridazinone’s keto group () may participate in redox reactions or hydrogen bonding, altering reactivity .

- Sulfonyl Group Variations: The target’s 5-fluoro-2-methylphenylsulfonyl group provides steric bulk and fluorine-induced metabolic resistance compared to methanesulfonyl () or unsubstituted aryl sulfonyl groups.

Substituent Effects :

Pharmacological and Physicochemical Properties

- Solubility : Morpholine/piperazine substituents improve aqueous solubility, but hydrophobic groups (e.g., fluorophenyl in the target) reduce it. ’s ethoxy group may counterbalance this .

- Metabolic Stability: Fluorine in the target compound blocks oxidative metabolism, extending half-life compared to non-fluorinated analogues .

- Binding Affinity: Thienopyrimidine cores () are associated with kinase inhibition, suggesting the target’s pyridazine core may target similar pathways with altered selectivity .

Q & A

Basic Research Question

- X-ray crystallography : Resolve the triclinic crystal system (space group P1) with lattice parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å, and angles α = 73.489°, β = 71.309°, γ = 83.486° .

- Conformational analysis : The morpholine ring adopts a chair conformation, while the piperazine ring is puckered. Dihedral angles between pyridazine and phenyl rings (28.03° and 77.46°) influence steric interactions .

- Stabilizing interactions : Identify C–H···O hydrogen bonds along the c-axis and C–H···π interactions in the crystal lattice .

What advanced computational methods predict the compound’s electronic properties and bioactivity?

Advanced Research Question

- Semi-empirical quantum mechanics : Use the CNDO/2 method to calculate molecular orbital energies and dipole moments, which correlate with solubility and receptor binding .

- Molecular docking : Model interactions with targets like serotonin or dopamine receptors, leveraging the sulfonyl group’s electronegativity and morpholine’s hydrogen-bonding capability.

- ADMET prediction : Estimate pharmacokinetics (e.g., BBB permeability, CYP inhibition) using software like Schrödinger or MOE .

How can contradictory bioactivity data in different assay systems be resolved?

Advanced Research Question

- Orthogonal assays : Compare results from cell-based (e.g., cAMP modulation) and biochemical (e.g., SPR binding) assays to distinguish direct target engagement from off-target effects.

- Stereochemical considerations : The compound’s bioactivity may vary with stereoisomerism. Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .

- Metabolite screening : Identify active metabolites (e.g., N-desmethyl derivatives) using LC-MS/MS to explain discrepancies between in vitro and in vivo results .

What analytical methods ensure quality control during synthesis?

Basic Research Question

- HPLC : Use a C18 column with mobile phase A (10 mM ammonium acetate, pH 6.5) and B (acetonitrile). Gradient: 20–80% B over 20 min, flow rate 1 mL/min .

- NMR spectroscopy : Confirm substituent positions via H NMR (e.g., piperazine protons at δ 2.8–3.2 ppm, morpholine protons at δ 3.6–4.0 ppm) .

- Mass spectrometry : Validate molecular weight (expected m/z ≈ 477.53 for [M+H]) with ESI-MS in positive ion mode .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

- Core modifications : Replace pyridazine with pyrimidine or pyridine to assess heterocycle specificity .

- Substituent variation : Synthesize analogs with substituents at the 5-fluoro-2-methylphenyl group (e.g., Cl, CF) to evaluate sulfonamide-driven potency .

- Pharmacophore mapping : Use 3D-QSAR to identify critical features (e.g., sulfonyl acceptor, morpholine donor) .

What strategies mitigate byproduct formation during synthesis?

Basic Research Question

- Temperature control : Maintain ≤0°C during sulfonylation to prevent N-overalkylation .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions .

- Real-time monitoring : Employ TLC (silica gel, UV detection) or in-line IR spectroscopy to track reaction progress .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation via HPLC and identify products (e.g., hydrolyzed sulfonamide) .

- Buffer selection : Use ammonium acetate (pH 6.5) for assays requiring long-term stability, as extreme pH accelerates decomposition .

What crystallographic data are critical for patenting this compound?

Advanced Research Question

- Unit cell parameters : Report triclinic symmetry, volume (1171.87 ų), and Z-value (molecules per unit cell) .

- Hydrogen-bonding network : Document C–H···O (2.2–2.5 Å) and C–H···π (3.0–3.5 Å) interactions to establish novelty .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for public verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.